Cas no 1206985-45-6 (2-(benzylsulfanyl)-N-{4-(thiophen-2-yl)oxan-4-ylmethyl}acetamide)

2-(Benzylsulfanyl)-N-{4-(thiophen-2-yl)oxan-4-ylmethyl}acetamide is a synthetic organic compound featuring a thioether-linked benzyl group and a thiophene-substituted tetrahydropyranylmethyl acetamide moiety. This structure suggests potential utility in medicinal chemistry and material science due to its hybrid heterocyclic framework, which may confer favorable binding properties or electronic characteristics. The benzylsulfanyl group enhances lipophilicity, while the thiophene-oxan combination offers steric and electronic diversity, making it a candidate for further derivatization or as an intermediate in drug discovery. Its well-defined molecular architecture allows for precise modifications, supporting research in targeted applications such as enzyme inhibition or polymer synthesis.
2-(benzylsulfanyl)-N-{4-(thiophen-2-yl)oxan-4-ylmethyl}acetamide structure
1206985-45-6 structure
Product Name:2-(benzylsulfanyl)-N-{4-(thiophen-2-yl)oxan-4-ylmethyl}acetamide
CAS No:1206985-45-6
MF:C19H23NO2S2
MW:361.521422624588
CID:6578123
Update Time:2025-05-20

2-(benzylsulfanyl)-N-{4-(thiophen-2-yl)oxan-4-ylmethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(benzylsulfanyl)-N-{4-(thiophen-2-yl)oxan-4-ylmethyl}acetamide
    • 2-benzylsulfanyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
    • Inchi: 1S/C19H23NO2S2/c21-18(14-23-13-16-5-2-1-3-6-16)20-15-19(8-10-22-11-9-19)17-7-4-12-24-17/h1-7,12H,8-11,13-15H2,(H,20,21)
    • InChI Key: FUNBKEGVVILVFJ-UHFFFAOYSA-N
    • SMILES: C(NCC1(C2SC=CC=2)CCOCC1)(=O)CSCC1=CC=CC=C1

2-(benzylsulfanyl)-N-{4-(thiophen-2-yl)oxan-4-ylmethyl}acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5831-9989-2μmol
2-(benzylsulfanyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide
1206985-45-6
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$85.5 2023-09-09
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Life Chemicals
F5831-9989-1mg
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Life Chemicals
F5831-9989-3mg
2-(benzylsulfanyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide
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Life Chemicals
F5831-9989-4mg
2-(benzylsulfanyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide
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Life Chemicals
F5831-9989-5mg
2-(benzylsulfanyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide
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Life Chemicals
F5831-9989-10mg
2-(benzylsulfanyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide
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$118.5 2023-09-09

2-(benzylsulfanyl)-N-{4-(thiophen-2-yl)oxan-4-ylmethyl}acetamide Related Literature

Additional information on 2-(benzylsulfanyl)-N-{4-(thiophen-2-yl)oxan-4-ylmethyl}acetamide

Comprehensive Overview of 2-(benzylsulfanyl)-N-{4-(thiophen-2-yl)oxan-4-ylmethyl}acetamide (CAS No. 1206985-45-6)

The compound 2-(benzylsulfanyl)-N-{4-(thiophen-2-yl)oxan-4-ylmethyl}acetamide (CAS No. 1206985-45-6) is a synthetic organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, combining a benzylsulfanyl moiety with a thiophene-containing tetrahydropyran ring, makes it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy development.

In recent years, the demand for novel small molecule therapeutics has surged, driven by advancements in precision medicine and personalized treatment approaches. This compound's molecular scaffold offers versatility for structural modifications, making it valuable for medicinal chemistry optimization. Its thiophene-oxane core structure is particularly noteworthy, as similar frameworks have shown excellent bioavailability and blood-brain barrier penetration in preclinical studies.

The synthetic route for CAS 1206985-45-6 typically involves multi-step organic reactions, including amide coupling and ether formation strategies. Analytical characterization through NMR spectroscopy, mass spectrometry, and HPLC purity analysis confirms its structural integrity. Current research focuses on its structure-activity relationship (SAR) studies, with particular emphasis on how the benzylsulfanyl substituent influences target binding affinity.

From a drug discovery perspective, this compound addresses several contemporary challenges in pharmaceutical development. Its balanced lipophilicity profile (predicted LogP ~3.2) and moderate molecular weight (~385.5 g/mol) fall within the optimal range for orally bioavailable drugs. These properties make it particularly relevant to current searches for "drug-like molecules" and "fragment-based drug design" strategies that dominate modern pharmaceutical research.

The thiophene moiety in its structure contributes to its potential as a heterocyclic bioactive compound, a class of molecules receiving increased attention in cancer research and neurodegenerative disease studies. Recent publications suggest similar structures show promise in modulating protein-protein interactions, a hot topic in drug target identification. This aligns with growing scientific interest in "undruggable targets" and "allosteric modulation" approaches.

In biochemical assays, preliminary data indicates that derivatives of 2-(benzylsulfanyl)-N-{4-(thiophen-2-yl)oxan-4-ylmethyl}acetamide demonstrate interesting selectivity profiles against various enzyme families. This specificity is crucial for developing next-generation therapeutics with reduced off-target effects, addressing current concerns about drug safety and side effect management in clinical applications.

The compound's chemical stability under physiological conditions and its metabolic resistance properties are currently under investigation. These studies are particularly relevant to the pharmaceutical industry's focus on "improved drug half-life" and "reduced dosing frequency," which frequently appear in recent drug development literature and patent applications.

From a commercial perspective, CAS 1206985-45-6 serves as an important research chemical for academic and industrial laboratories. Its availability as a building block for more complex molecules supports the growing trend of "molecular hybridization" strategies in drug design. The compound's structural features make it valuable for creating focused libraries in high-throughput screening campaigns.

Environmental and green chemistry considerations are also being applied to its synthesis, with researchers exploring catalytic methods and atom-economical approaches to its production. This reflects broader industry movements toward "sustainable pharmaceutical manufacturing" and reduced environmental impact of chemical processes.

In conclusion, 2-(benzylsulfanyl)-N-{4-(thiophen-2-yl)oxan-4-ylmethyl}acetamide represents an intriguing case study in modern pharmaceutical chemistry. Its structural complexity and potential biological activities position it as a valuable tool for addressing current challenges in drug development, particularly in the areas of target selectivity and molecular optimization. As research continues, this compound may contribute significantly to the development of novel therapeutic agents addressing unmet medical needs.

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